Factor IX-factor X-binding protein is a significant anticoagulant protein derived from the venom of the Trimeresurus flavoviridis snake. This protein plays a crucial role in the coagulation cascade by binding to coagulation factors IX and X in the presence of calcium ions, thereby inhibiting thrombin generation and contributing to hemostatic balance. The protein is composed of two chains, designated as the A chain and B chain, and exhibits a complex structure that is essential for its biological function.
The factor IX-factor X-binding protein is isolated from the venom of the Trimeresurus flavoviridis snake, commonly known as the Japanese pit viper. This source provides a unique biochemical environment that contributes to the protein's anticoagulant properties. The isolation process typically involves purification techniques such as high-performance liquid chromatography, which separates the protein based on its size and charge characteristics.
Factor IX-factor X-binding protein belongs to the family of anticoagulant proteins and is classified as a serine protease inhibitor. It functions primarily by binding to coagulation factors IX and X, thereby modulating their activity in the coagulation cascade. The protein's mechanism of action involves preventing the activation of factor X, which is crucial for thrombin generation and subsequent platelet activation.
The synthesis of factor IX-factor X-binding protein can be achieved through recombinant DNA technology or by direct extraction from snake venom. Recombinant methods typically involve:
The purification process may involve several steps:
The molecular structure of factor IX-factor X-binding protein consists of two polypeptide chains (A and B), with molecular weights of approximately 14,830 Da and 14,440 Da, respectively. The A chain contains 129 amino acids, while the B chain has 123 amino acids. The protein exhibits structural features characteristic of C-type lectins, including a carbohydrate recognition domain that facilitates its binding interactions.
The primary chemical reaction involving factor IX-factor X-binding protein is its interaction with factors IX and X. In this reaction:
The binding affinity and kinetics can be assessed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays. These methods allow for detailed characterization of the interaction dynamics between factor IX-factor X-binding protein and its targets.
Factor IX-factor X-binding protein exerts its anticoagulant effect through several mechanisms:
Research indicates that this binding significantly reduces thrombin generation, thereby prolonging clotting time and enhancing hemostatic balance.
Factor IX-factor X-binding protein has several applications in biomedical research and therapeutic contexts:
IX/X-bp was first isolated in 1989 from the venom of the habu snake (Trimeresurus flavoviridis), a pit viper endemic to Japan and the Ryukyu Islands. Initial purification studies identified it as a 27 kDa heterodimeric glycoprotein capable of binding FIX and FX with high affinity in a calcium-dependent manner [7]. The name "factor IX/factor X-binding protein" (IX/X-bp) was coined based on this dual specificity [2].
Primary structure determination in 1991 revealed IX/X-bp comprises two homologous polypeptide chains:
These chains share 47% sequence identity and belong to the C-type lectin-like (CTL) protein superfamily, distinct from enzymatic anticoagulants like phospholipases or fibrinogenolytic proteases [2]. Unlike other CTL venom proteins (e.g., botrocetin), IX/X-bp lacks platelet-aggregating activity, highlighting its unique specialization for coagulation factor binding [7].
Table 1: Key Discoveries in IX/X-bp Characterization
Year | Discovery | Methodology | Reference |
---|---|---|---|
1989 | Initial isolation from T. flavoviridis venom; anticoagulant activity identified | Ion-exchange chromatography, clotting assays | Atoda & Morita |
1991 | Primary structure determination of A and B chains | Peptide sequencing after enzymatic digestion | Atoda et al. |
1993 | Disulfide bridge arrangement mapped | Chemical cleavage, mass spectrometry | Atoda & Morita |
1994 | Ca²⁺-dependent binding to Gla domains of FIX/FX established | ELISA-based binding assays | Atoda et al. |
IX/X-bp is natively produced in the venom glands of Trimeresurus flavoviridis (Habu snake). Venom extraction and proteomic analyses confirm IX/X-bp constitutes ~2% of its crude venom protein content [5] [7]. Functionally, it immobilizes prey by inhibiting blood coagulation.
Structural Features:
Phylogenetically, IX/X-bp homologs occur in related crotaline and viperid snakes:
Table 2: Distribution of IX/X-bp Homologs in Snake Venoms
Species | Protein Designation | Target Coagulation Factors | Structural Similarity to IX/X-bp |
---|---|---|---|
Trimeresurus flavoviridis | IX/X-bp | FIX, FX | Reference (100%) |
Deinagkistrodon acutus | FX-bp | FX | 68% (A chain), 71% (B chain) |
Bothrops jararaca | Botrocetin | von Willebrand factor | <30% |
IX/X-bp exerts anticoagulant effects by selectively binding zymogen and activated forms of FIX and FX. Its mechanism involves:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: